"1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone" properties
"1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone" properties
An In-Depth Technical Guide to 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications in Drug Discovery
Abstract
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its core properties, plausible synthetic strategies, characteristic reactivity, and potential applications, particularly in the realm of medicinal chemistry. The strategic placement of an ortho-amino group, a meta-fluoro substituent, and an electrophilic trifluoromethyl ketone moiety creates a versatile building block for constructing complex heterocyclic systems and targeted enzyme inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Introduction: The Strategic Value of a Multifunctional Building Block
In modern drug design, the incorporation of fluorine atoms and trifluoromethyl (CF₃) groups is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that significantly modulates the reactivity of adjacent functional groups.[2] When incorporated as a trifluoromethyl ketone, it serves as a potent electrophile and a bioisostere of a tetrahedral transition state, making it a key "warhead" for inhibiting serine and cysteine proteases.[3][4]
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone combines this valuable trifluoromethyl ketone with a uniquely substituted aniline ring. The ortho-amino group serves as a critical synthetic handle for cyclization reactions, while the meta-fluoro atom fine-tunes the electronic properties and basicity of the aniline. This specific arrangement makes the molecule an ideal precursor for synthesizing fluorinated quinolines, benzoxazines, and other privileged scaffolds in medicinal chemistry.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific isomer (CAS No. 1160366-07-8) is not broadly published. The following properties are based on data from closely related analogs and computational predictions.
| Property | Value / Description | Source / Rationale |
| CAS Number | 1160366-07-8 | Public Databases |
| Molecular Formula | C₈H₅F₄NO | Calculated |
| Molecular Weight | 207.13 g/mol | Calculated |
| Appearance | Expected to be a light yellow to brown solid | Analogy to similar aminophenones |
| Melting Point | Not reported; likely > 50 °C | Analogy to substituted acetophenones |
| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in water. | General properties of similar compounds |
| XLogP3 | ~2.7 | Predicted[5] |
Expected Spectroscopic Signatures:
-
¹H NMR: The aromatic region would display complex splitting patterns for the three adjacent protons, influenced by both ¹⁹F and ¹H couplings. A broad singlet corresponding to the -NH₂ protons would also be present.
-
¹⁹F NMR: A sharp singlet for the -CF₃ group around -75 ppm is expected.[6] Another signal for the aromatic fluorine would appear at a different chemical shift.
-
¹³C NMR: A quartet for the -CF₃ carbon due to coupling with fluorine is a key identifier. The carbonyl carbon signal would also be present downfield.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the ketone (~1680-1700 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).[7]
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 207 would be prominent, along with characteristic fragmentation patterns such as the loss of the CF₃ group.
Synthesis Strategies and Mechanistic Rationale
Direct Friedel-Crafts acylation of 2-fluoroaniline is challenging due to the deactivating nature of the amino group and potential for poor regioselectivity. A more controlled and reliable approach involves a directed ortho-metalation strategy.
Proposed Synthetic Workflow:
This multi-step synthesis ensures the precise installation of the trifluoroacetyl group at the desired position, ortho to the amino group.
Detailed Experimental Protocol (Illustrative):
This protocol is a representative procedure based on established methodologies for directed ortho-metalation and trifluoroacetylation.[8][9]
Step 1: Protection of the Amine (N-Boc-2-fluoroaniline)
-
Rationale: The amine is protected with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions and the Boc group acts as a powerful directing group for the subsequent ortho-lithiation step.
-
Procedure:
-
Dissolve 2-fluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor completion by TLC. Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-fluoroaniline, which can be purified by column chromatography if necessary.
-
Step 2: Directed Ortho-Metalation and Trifluoroacetylation
-
Rationale: s-Butyllithium (s-BuLi) in the presence of TMEDA is a strong base capable of deprotonating the aromatic ring at the position ortho to the directing Boc-amino group. The resulting lithiated species is a potent nucleophile that readily attacks the electrophilic carbonyl of ethyl trifluoroacetate.
-
Procedure:
-
Dissolve N-Boc-2-fluoroaniline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous THF and cool to -78 °C under nitrogen.
-
Add s-BuLi (1.3 M in cyclohexane, 1.5 eq) dropwise, maintaining the temperature below -70 °C. A color change indicates the formation of the lithiated species. Stir for 1-2 hours at -78 °C.
-
Add ethyl trifluoroacetate (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the crude N-Boc protected product. Purify via flash chromatography.
-
Step 3: Deprotection
-
Rationale: The Boc group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product.
-
Procedure:
-
Dissolve the purified N-Boc protected product from Step 2 in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours.
-
Monitor deprotection by TLC.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound, 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone, by column chromatography to yield the desired product.
-
Reactivity and Synthetic Utility
The molecule's value lies in its dual reactivity, allowing for sequential or one-pot transformations to build molecular complexity.
-
Reactions at the Amino Group: The nucleophilic amine can be readily acylated, alkylated, or used in cyclization reactions. A prime example is the Friedländer annulation, where reaction with an α-methylene ketone or aldehyde under acidic or basic conditions can yield highly substituted and valuable 4-trifluoromethylquinolines.
-
Reactions at the Ketone: The trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group. It readily forms stable hydrates or hemiacetals.[4] In a biological context, this allows it to act as a transition-state analogue inhibitor, where the hydroxyl of a serine or the thiol of a cysteine residue in an enzyme's active site adds to the carbonyl, forming a stable tetrahedral intermediate.[3]
Applications in Medicinal Chemistry
The unique structural features of this compound make it a high-value intermediate for several therapeutic areas.
-
Protease Inhibitors: As discussed, the trifluoromethyl ketone moiety is a proven pharmacophore for inhibiting serine and cysteine proteases. This makes the compound a key starting material for developing drugs against viral diseases (e.g., SARS-CoV protease inhibitors) or metabolic disorders.[3]
-
Kinase Inhibitors: The quinoline scaffold, readily accessible from this precursor, is a privileged structure in kinase inhibitor design. The fluorine and trifluoromethyl substituents can be used to modulate selectivity and improve pharmacokinetic properties.[10]
-
CNS Agents: The introduction of fluorine is a common strategy in developing drugs targeting the central nervous system (CNS), as it can enhance blood-brain barrier permeability.[1]
-
Agrochemicals: Trifluoromethyl-substituted aromatic compounds are also prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[11]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) is not available, the handling precautions should be based on analogous hazardous compounds like other halogenated and aminated acetophenones.[12][13][14]
| Hazard Category | GHS Statement (Anticipated) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area.[14] |
-
Handling: Use in a well-ventilated chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the amino group.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone stands out as a synthetically versatile and medicinally relevant building block. Its carefully orchestrated array of functional groups—a nucleophilic amine for heterocycle formation, an electrophilic ketone for covalent enzyme inhibition, and fluorine substituents for modulating physicochemical properties—provides chemists with a powerful tool for the rapid generation of complex and potentially bioactive molecules. The synthetic strategies and reactivity patterns outlined in this guide offer a framework for leveraging this compound to its full potential in drug discovery and materials science.
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